molecular formula C12H12ClN3O2 B2653403 2-Chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide CAS No. 2411230-23-2

2-Chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide

Cat. No.: B2653403
CAS No.: 2411230-23-2
M. Wt: 265.7
InChI Key: IGBVKDJEWMODMC-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide is an organic compound that features a chloro-substituted amide linked to a phenyl ring, which is further substituted with a 1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles like ammonia (NH₃) or primary amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted amides.

Scientific Research Applications

Chemistry

In chemistry, 2-Chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the oxadiazole ring, known for its bioactivity, makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the agrochemical industry as a precursor to active ingredients in pesticides or herbicides.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[4-(5-methyl-1,2,4-thiadiazol-3-yl)phenyl]propanamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    2-Chloro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide: Similar structure but with a different substitution pattern on the oxadiazole ring.

Uniqueness

The uniqueness of 2-Chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the oxadiazole ring is particularly noteworthy, as it imparts distinct electronic properties and potential bioactivity compared to other heterocycles.

Properties

IUPAC Name

2-chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-7(13)12(17)15-10-5-3-9(4-6-10)11-14-8(2)18-16-11/h3-7H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBVKDJEWMODMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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